molecular formula C7H4F2N2O B1639252 4,6-Difluorobenzo[d]isoxazol-3-amine

4,6-Difluorobenzo[d]isoxazol-3-amine

Cat. No.: B1639252
M. Wt: 170.12 g/mol
InChI Key: JACNJKTZMRFHFD-UHFFFAOYSA-N
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Description

4,6-Difluorobenzo[d]isoxazol-3-amine (CAS 268734-41-4) is a fluorinated heterocyclic compound featuring a benzoisoxazole core substituted with fluorine atoms at the 4- and 6-positions and an amine group at the 3-position. It is commercially available with a purity of 97% and priced at $684 per gram (1 g scale) . The compound’s structure combines the electron-withdrawing effects of fluorine with the aromatic stability of the benzoisoxazole scaffold, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

4,6-difluoro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)12-11-7(6)10/h1-2H,(H2,10,11)

InChI Key

JACNJKTZMRFHFD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1ON=C2N)F)F

Canonical SMILES

C1=C(C=C(C2=C1ON=C2N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Fluorine substitution patterns significantly influence the electronic and steric properties of benzoisoxazol-3-amine derivatives:

Compound Name CAS Number Substituents Similarity Score Purity (%) Price (USD/g)
4,6-Difluorobenzo[d]isoxazol-3-amine 268734-41-4 4-F, 6-F - 97 684
6,7-Difluorobenzo[d]isoxazol-3-amine 268734-40-3 6-F, 7-F - 97 684
5,6-Difluorobenzo[d]isoxazol-3-amine 280574-98-3 5-F, 6-F 0.95 - -
4-Fluorobenzo[d]isoxazol-3-amine 904815-05-0 4-F 0.93 - -
6-Fluorobenzo[d]isoxazol-3-ylamine 177995-38-9 6-F 0.98 - -

Key Findings :

  • Positional Isomerism : The 4,6-difluoro isomer is structurally distinct from 5,6- and 6,7-difluoro analogs, which may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions .

Non-Fluorinated Derivatives

Substituents such as phenyl or methyl groups introduce bulkier and less electronegative moieties:

Compound Name CAS Number Substituents Similarity Score
6-Phenylbenzo[d]isoxazol-3-amine 268734-42-5 6-Ph 0.89
5-Methylbenzo[d]isoxazol-3-amine 239097-74-6 5-Me 0.72

Key Findings :

  • Electronic Effects : Methyl groups (e.g., 5-methyl derivative) lack the electron-withdrawing properties of fluorine, which may reduce resonance stabilization of the aromatic system .

Functional Group Variations

The introduction of a boronate ester (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine, CAS 2377608-60-9) creates a distinct reactive handle for Suzuki-Miyaura couplings. However, this compound is discontinued, limiting its accessibility .

Physicochemical and Commercial Properties

  • Pricing : All difluoro isomers (4,6-, 6,7-, and 5,6-) are priced identically ($684/g), suggesting comparable synthetic complexity and market demand .
  • Purity : Commercial samples of fluorinated benzoisoxazoles typically exceed 95% purity, reflecting rigorous quality control in fine chemical synthesis .

Patent and Application Context

This underscores the role of fluorine in enhancing bioavailability and resistance to metabolic degradation.

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